[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
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Overview
Description
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H13FO2 This compound is characterized by the presence of a biphenyl structure substituted with a fluoro and methyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The reaction conditions generally include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or methyl groups, potentially leading to the formation of de-fluorinated or demethylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) are used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Chemistry: In chemistry, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Studies may focus on its anti-inflammatory, analgesic, or anticancer properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluoro and methyl groups, along with the acetic acid moiety, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [4-Fluoro-3-methoxyphenyl]acetic acid
- [3-Fluoro-4-methylphenyl]acetic acid
- [4-Fluoro-3-phenyl]acetic acid
Comparison: Compared to similar compounds, [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is unique due to the presence of both fluoro and methyl groups on the biphenyl structure. This combination of substituents can influence its chemical reactivity, biological activity, and overall properties. For instance, the fluoro group can enhance binding affinity to certain biological targets, while the methyl group can affect the compound’s metabolic stability.
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYQKWGCTXJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742917 |
Source
|
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-72-5 |
Source
|
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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